molecular formula C13H16N2O2S B2742283 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione CAS No. 1048675-82-6

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione

Cat. No.: B2742283
CAS No.: 1048675-82-6
M. Wt: 264.34
InChI Key: CMKKOGGIJYRSDY-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the thiazolidine-2,4-dione class, which is known for its diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione are not well-documented in the literature. Thiazolidine motifs, which are present in this compound, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that thiazolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isopropylamine with p-tolylisothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine-2,4-dione derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for conditions such as diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-(p-tolylamino)thiazolidine-2,4-dione: Similar in structure but with a phenyl group instead of an isopropyl group.

    3-p-Tolyl-5-(p-tolylamino)thiazolidine-2,4-dione: Contains a p-tolyl group at both positions 3 and 5.

Uniqueness

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKKOGGIJYRSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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